molecular formula C16H11N3O B3871734 1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- CAS No. 131263-09-7

1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-

Cat. No.: B3871734
CAS No.: 131263-09-7
M. Wt: 261.28 g/mol
InChI Key: BLFUYBIEEJPBKL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- is a chemical compound with the molecular formula C16H11N3O and a molecular weight of 261.2780. This compound is characterized by the presence of a benzimidazole ring fused with an acetonitrile group and a hydroxyphenylmethylene substituent. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- typically involves the condensation of benzimidazole derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-cyanomethylbenzimidazole with 3-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • **1H-Benzimidazol-2-acetonitrile, alpha-((2-hydroxyphenyl)methylene)-
  • **1H-Benzimidazol-2-acetonitrile, alpha-((4-nitrophenyl)methylene)-
  • **1H-Benzimidazol-2-acetonitrile, alpha-((2-methoxyphenyl)methylene)-

Uniqueness

1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)- is unique due to the presence of the hydroxy group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-12(8-11-4-3-5-13(20)9-11)16-18-14-6-1-2-7-15(14)19-16/h1-9,20H,(H,18,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFUYBIEEJPBKL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131263-09-7
Record name 1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131263097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-
Reactant of Route 5
1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-
Reactant of Route 6
1H-Benzimidazol-2-acetonitrile, alpha-((3-hydroxyphenyl)methylene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.